(2,4-Dimethylphenyl)methylamine is an organic compound classified as an amine, characterized by the presence of a dimethylphenyl group and a pentan-3-yl group attached to a nitrogen atom. Its molecular formula is , and it has potential applications in various scientific fields due to its unique chemical properties.
This compound can be sourced from chemical suppliers that specialize in organic chemicals. It belongs to the class of secondary amines, which are characterized by having two organic substituents attached to the nitrogen atom. The specific arrangement of the dimethyl groups on the phenyl ring contributes to its distinct chemical behavior.
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction between 2,4-dimethylbenzyl chloride and pentan-3-amine. The reaction is conducted under basic conditions using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
The molecular structure of (2,4-Dimethylphenyl)methylamine can be represented by its canonical SMILES notation: CCC(CC)NCC1=CC(=C(C=C1)C)C
. The presence of two methyl groups on the phenyl ring influences both steric and electronic properties of the molecule.
(2,4-Dimethylphenyl)methylamine can undergo various chemical reactions:
The mechanism by which (2,4-Dimethylphenyl)methylamine exerts its effects involves interactions with biological targets through hydrogen bonding and ionic interactions due to its amine group. The aromatic ring allows for π-π interactions, which can modulate the compound's biological activity and influence its reactivity with other molecules.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N-[(2,4-dimethylphenyl)methyl]pentan-3-amine |
InChI Key | GPFAVRSYLOQBQX-UHFFFAOYSA-N |
(2,4-Dimethylphenyl)methylamine has several applications in scientific research:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: